molecular formula C19H23N3O4S2 B2539117 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide CAS No. 864941-13-9

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B2539117
CAS No.: 864941-13-9
M. Wt: 421.53
InChI Key: BCHKYNDIEQITHI-UHFFFAOYSA-N
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Description

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiophene ring, a benzamido group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The piperidine moiety can be introduced through cyclization reactions involving suitable precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-2-14-5-3-4-11-22(14)28(25,26)15-8-6-13(7-9-15)18(24)21-19-16(17(20)23)10-12-27-19/h6-10,12,14H,2-5,11H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKYNDIEQITHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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